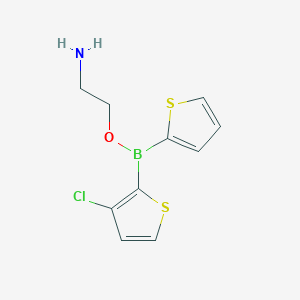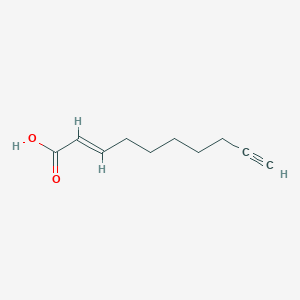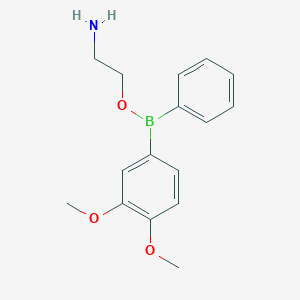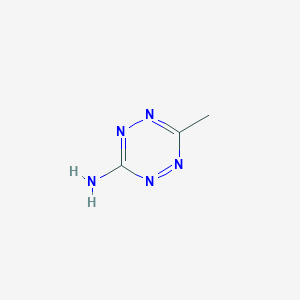
6-Methyl-1,2,4,5-tetrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,2,4,5-tetrazin-3-amine is a chemical compound with the molecular formula C₃H₅N₅. It is a member of the tetrazine family, which is known for its unique nitrogen-rich structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,4,5-tetrazin-3-amine can be achieved through several methods. One common approach involves the Sonogashira-type cross-coupling reaction. This method utilizes 3-bromo-6-methyl-1,2,4,5-tetrazine and terminal alkynes as starting materials. The reaction is typically carried out in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,4,5-tetrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding amine.
Scientific Research Applications
6-Methyl-1,2,4,5-tetrazin-3-amine has several scientific research applications:
Chemical Biology: It is used in bioorthogonal chemistry for labeling and imaging biological molecules.
Materials Science: The compound’s nitrogen-rich structure makes it a candidate for high-energy materials and propellants.
Medicinal Chemistry: Research is ongoing into its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets. In bioorthogonal chemistry, it participates in inverse electron demand Diels-Alder (iEDDA) reactions, which are highly specific and efficient. These reactions enable the labeling of biomolecules without interfering with their natural functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1,2,4,5-tetrazine
- 6-Ethyl-1,2,4,5-tetraazin-3-ylamine
- 3-Amino-1,2,4,5-tetrazine
Uniqueness
6-Methyl-1,2,4,5-tetrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions, such as bioorthogonal labeling .
Properties
Molecular Formula |
C3H5N5 |
|---|---|
Molecular Weight |
111.11g/mol |
IUPAC Name |
6-methyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C3H5N5/c1-2-5-7-3(4)8-6-2/h1H3,(H2,4,7,8) |
InChI Key |
FUKPCBSHGNHMJC-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N=N1)N |
Canonical SMILES |
CC1=NN=C(N=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[12-Bromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B372364.png)
![4,4-Dimethyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole](/img/structure/B372365.png)
![12-Bromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene-5-carboxylic acid](/img/structure/B372367.png)
![5-[2,5-dibutoxy-4-(5'-phenyl-5,2'-bithien-2-yl)phenyl]-5'-phenyl-2,2'-bithiophene](/img/structure/B372368.png)
![12-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl phenyl sulfide](/img/structure/B372372.png)
![5-{5-[5-(Dihydroxyboryl)thien-2-yl]pyridin-2-yl}thien-2-ylboronic acid](/img/structure/B372373.png)

![(1-ethyl-1-butenyl)[bis(4-methoxy-2,6-dimethylphenyl)]borane](/img/structure/B372377.png)
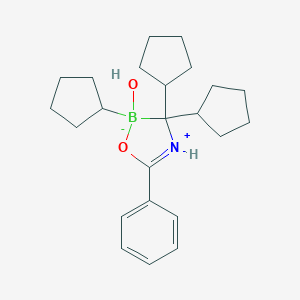
![2-[2,5-Dimethoxy-4-(2-thienyl)phenyl]thiophene](/img/structure/B372380.png)
